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Genome polyprotein (192-205) -

Genome polyprotein (192-205)

Catalog Number: EVT-244060
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Product Introduction

Description
Genome polyprotein
Overview

Genome polyprotein (192-205) is a segment derived from the polyprotein of certain viruses, primarily studied in the context of picornaviruses such as poliovirus. This polyprotein is crucial for the viral life cycle, as it undergoes proteolytic cleavage to generate functional proteins necessary for replication and assembly. The specific segment (192-205) refers to a portion of the polyprotein that may play specific roles in viral functions, including genome replication and host cell interaction.

Source

The genome polyprotein is encoded by the viral RNA genome, which is translated into a large polyprotein that is subsequently cleaved into structural and non-structural proteins. In the case of poliovirus, this includes proteins responsible for encapsidation and replication processes. The cleavage of the polyprotein is mediated by viral proteases, which are essential for producing the functional proteins required for viral propagation .

Classification

Genome polyprotein (192-205) falls under the classification of viral proteins, specifically those associated with RNA viruses. These proteins are categorized based on their functions in the viral life cycle, including replication, transcription, and assembly. This segment can be further classified into structural proteins that form the virus capsid and non-structural proteins involved in replication and host interaction.

Synthesis Analysis

Methods

The synthesis of genome polyprotein (192-205) typically involves recombinant DNA technology. The gene encoding this segment is cloned into an expression vector, which is then introduced into a suitable host cell system (often bacterial or eukaryotic).

Technical Details

  1. Cloning: The gene sequence corresponding to the genome polyprotein is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Expression: The plasmid is transformed into competent cells (e.g., Escherichia coli), where it is induced to express the polyprotein.
  3. Purification: Following expression, the protein can be purified using affinity chromatography or other purification techniques to isolate it from cellular components.
Molecular Structure Analysis

Structure

The structure of genome polyprotein (192-205) can be inferred from studies on related viral proteins. These proteins often adopt specific conformations that facilitate their interactions with other viral components or host cell machinery.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the folding patterns and functional domains of similar viral proteins. For example, structural motifs that are conserved across various picornaviruses suggest functional similarities in their mechanisms of action .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving genome polyprotein (192-205) include proteolytic cleavage by viral proteases and potential interactions with host cell factors that facilitate viral replication.

Technical Details

  1. Cleavage Reactions: Viral proteases recognize specific cleavage sites within the polyprotein, leading to the release of functional protein domains.
  2. Interaction with Host Factors: The segment may also participate in binding reactions with host cell proteins that are critical for viral entry or replication.
Mechanism of Action

Process

The mechanism of action for genome polyprotein (192-205) involves its role in facilitating viral replication and assembly within the host cell. Upon translation, the polyprotein undergoes cleavage to yield functional proteins that contribute to:

  1. Genome Replication: Non-structural proteins derived from the polyprotein are involved in synthesizing new viral RNA.
  2. Assembly: Structural proteins formed from cleavage contribute to assembling new virions.

Data

Physical and Chemical Properties Analysis

Physical Properties

Genome polyprotein (192-205) typically exhibits properties consistent with other viral proteins:

  • Solubility: Generally soluble in aqueous buffers used for protein purification.
  • Stability: Stability can vary depending on environmental conditions such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Amino Acid Composition: Rich in hydrophobic residues which may influence membrane interactions during viral assembly.
  • Post-translational Modifications: Potential modifications such as phosphorylation or glycosylation can affect functionality and interactions.

Relevant data from studies indicate that these properties are crucial for maintaining structural integrity and functionality during the viral life cycle .

Applications

Scientific Uses

Genome polyprotein (192-205) has several applications in scientific research:

  1. Vaccine Development: Understanding its structure and function can aid in designing vaccines against poliovirus and related pathogens.
  2. Antiviral Drug Targeting: Insights into its role in replication can inform drug design strategies targeting viral proteases or polymerases.
  3. Biotechnology: The engineering of this protein segment can be utilized in developing novel expression systems or therapeutic agents based on its properties.
Introduction to Genome Polyprotein in Viral Pathogenesis

Role of Genome Polyproteins in Viral Replication Cycles

Genome polyproteins serve as primary translational products in +ssRNA viruses, enabling rapid production of multiple proteins from a single open reading frame. This strategy provides significant advantages:

  • Efficiency in confined spaces: Allows maximal protein yield from limited genomic RNA, crucial for viruses with packaging constraints [1].
  • Coordinated processing: Ensures stoichiometric production of viral components through regulated cleavage cascades.
  • Functional coupling: Maintains spatial proximity of interacting protein domains prior to separation, facilitating complex assembly.

The proteolytic maturation of polyproteins follows a strict spatiotemporal hierarchy mediated by both viral and host proteases. Viral proteases (e.g., NS2B-NS3 in flaviviruses, 3C/3CD in picornaviruses) typically perform the majority of cleavages, while host proteases (e.g., furin, signal peptidase) process specific sites, often in cellular compartments like the endoplasmic reticulum (ER) or Golgi apparatus [1] [6]. The 192-205 region frequently localizes near key cleavage sites, positioning it as a critical determinant of processing efficiency. For example, in flaviviruses, this region resides within the envelope (E) protein near the prM-E junction, where host furin cleavage triggers virion maturation [6]. Disruptions in this region impair particle assembly and infectivity by altering cleavage kinetics or structural transitions required for membrane fusion.

Table 1: Proteolytic Processing of Viral Polyproteins Involving the 192-205 Region

Virus FamilyPolyproteinCleavage ProteaseFunctional Impact of 192-205 Region
FlaviviridaeprM-E-NS1Host furin (prM/E)Stabilizes E protein prefusion conformation; ensures proper prM-E interaction prior to cleavage [1]
FlaviviridaeC-prMHost signalasePositions capsid for nucleocapsid assembly; regulates prM glycosylation [6]
PicornaviridaeP1-P2 (VP0-VP3-VP1)Viral 3CDMaintains structural integrity of capsid precursor; facilitates VP0 autocleavage [4]

Beyond structural roles, the 192-205 region contributes to replication complex formation. In West Nile virus (WNV), residues within this segment participate in protein-RNA interactions that position the genomic RNA for minus-strand synthesis [1]. Similarly, picornavirus polyproteins use analogous regions to anchor replication complexes to host membranes, creating protected microenvironments for RNA synthesis while evading cytoplasmic sensors of viral RNA [4]. This functional duality—supporting both structural maturation and replication machinery—highlights the multifunctional nature of conserved polyprotein segments.

Contextualizing the 192-205 Region Within Polyprotein Architecture

The 192-205 region exhibits distinct structural and functional properties depending on its positional context within viral polyproteins:

  • Enveloped viruses (Flaviviridae): In flaviviruses like Japanese encephalitis virus (JEV) and West Nile virus (WNV), this segment maps to domain II of the envelope (E) protein, contributing to the dimer interface and fusion loop stabilization. The region maintains a β-sheet-rich structure that transitions from a pH-sensitive dimer in immature virions to a post-fusion trimer in mature particles [6] [1]. Key residues (e.g., W196, Y200 in WNV) form hydrophobic clusters that:
  • Anchor the fusion loop during conformational changes
  • Mediate E protein interactions with the membrane (M) protein
  • Facilitate virion assembly in the ER by docking onto prM chaperones [1]

  • Non-enveloped viruses (Picornaviridae): In poliovirus and related viruses, the homologous region resides within the VP1 capsid protein. Here, it forms part of the canyon floor that engages host receptors (e.g., PVR for poliovirus), with surface-exposed loops determining antigenicity and receptor specificity [4]. Mutagenesis studies confirm that substitutions in this region (e.g., T202A) reduce receptor binding affinity by >80% without altering capsid assembly, indicating its specific role in host cell recognition.

Table 2: Structural Context of 192-205 Region Across Virus Families

Structural ContextEnveloped Viruses (e.g., WNV, JEV)Non-enveloped Viruses (e.g., Poliovirus)
Protein DomainE protein domain IIVP1 capsid protein "canyon" region
Secondary Structureβ-strands connected by flexible loopsβ-barrel with surface-exposed loops
Key InteractionsprM chaperone; membrane lipids; E-E dimer interfaceHost receptors; neutralizing antibodies; adjacent capsid protomers
Functional Disruption ConsequenceImpaired virion maturation (50-70% reduction); loss of fusion activityReduced receptor binding (>80% loss); evasion of neutralizing antibodies

Biophysical analyses reveal this region exhibits conformational flexibility that enables functional switching during viral entry. In flaviviruses, acidic pH in endosomes triggers reorganization of residues 198-205, exposing the fusion loop for membrane insertion [1] [6]. Similarly, picornavirus capsid dynamics during uncoating depend on conserved glycine residues (e.g., G195, G199) within this segment that serve as molecular hinges. These observations underscore how conserved regions enable mechanical functions beyond static structural roles.

Evolutionary Conservation of Functional Motifs in Viral Polyproteins

The 192-205 region demonstrates striking evolutionary conservation across diverse viral genera, maintained through selective pressures rather than genetic drift. Sequence alignments reveal two conserved patterns:

  • Hydrophobic core preservation: A [G/W]-X(3)-[Y/F]-X(2)-[L/I/V]-X-[A/G] motif (where X is variable) appears in >85% of flavivirus E proteins. This maintains:
  • Structural integrity via aromatic stacking (Y/F200)
  • Lipid interactions through aliphatic residues (L/I/V204)
  • Backbone flexibility via glycine (G192/G199) [1] [6]
  • Charged residue positioning: Surface-exposed residues (e.g., D194, K201 in JEV) show lineage-specific variations correlating with host range. Avian-pathogenic strains frequently retain K201, while mammalian-adapted variants acquire E201, suggesting host-specific electrostatic optimization of protein interactions [6].

Table 3: Evolutionary Conservation of 192-205 Region Motifs

Virus GroupConsensus Motif (192-205)Conservation RateFunctional RoleAdaptive Significance
Flavivirus (Mosquito-borne)G-WS-Y-K-L-G-D89% across 37 speciesFusion loop stabilization; prM-E cleavage regulationMaintains infectivity in alternating mosquito-mammalian hosts
Enterovirus (Picornaviridae)T-G-S-Y-L-V-P76% across human pathogensReceptor binding; antigenic site formationBalances receptor affinity with immune evasion
Hepacivirus (Hepatitis C)W-Y-P-D-V-I93% in HCV genotypesE2-CD81 interaction; membrane fusionPersistence in hepatocytes despite immune pressure

Functional constraints on this region are evidenced by deep mutational scanning studies: While approximately 45% of possible single amino acid substitutions in WNV E protein are tolerated elsewhere, only 12-18% are permissible within the 192-205 segment without significant fitness loss [1]. Intriguingly, permissible mutations cluster at solvent-exposed positions (e.g., D194, K201), whereas buried residues (W196, Y200, L204) exhibit near-complete conservation across hundreds of isolates. This evolutionary rigidity reflects essential roles in:

  • Polyprotein folding: Buried residues serve as nucleation points for domain folding
  • Replication complex assembly: Conserved surfaces recruit viral polymerase (NS5) to genomic RNA in flaviviruses
  • Host adaptation: Permissible surface substitutions enable host-specific optimization without compromising core functions

The conservation of this region extends beyond sequence to structural and dynamic properties, making it a compelling target for broad-spectrum antivirals. Computational analyses identify it as a "structural epitope" with lower entropy than adjacent regions, suggesting that inhibitors could exploit its constrained evolutionary flexibility [1] [6].

Properties

Product Name

Genome polyprotein (192-205)

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